molecular formula C11H12O5 B2408326 (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid CAS No. 682805-21-6

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B2408326
CAS No.: 682805-21-6
M. Wt: 224.212
InChI Key: VJSBYELQQJTHAQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid is a phenolic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with a propenoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxy-2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The propenoic acid side chain can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of saturated acids.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the propenoic acid side chain.

    2,6-Dimethoxyphenol: Similar structure but lacks the propenoic acid side chain and hydroxy group.

Properties

IUPAC Name

(E)-3-(4-hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(12)6-10(16-2)8(9)3-4-11(13)14/h3-6,12H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBYELQQJTHAQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=CC(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1/C=C/C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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